An In-depth Technical Guide to 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, also known as 6-bromo-4-azaindole-3-carboxaldehyde, is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid, bicyclic structure, composed of a pyrrole ring fused to a pyridine ring, serves as a versatile scaffold for the development of novel therapeutic agents. The presence of a bromine atom and an aldehyde functional group at strategic positions offers multiple avenues for chemical modification, making it a valuable building block in the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this important synthetic intermediate.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O | |
| Molecular Weight | 225.04 g/mol | [1] |
| CAS Number | 1190312-27-6 | [1] |
| Appearance | Off-white to yellow solid (predicted) | [2] |
| Melting Point | Not available (analogous compound 6-bromoindole-3-carboxaldehyde: 202-206 °C) | |
| Boiling Point | Not available (predicted for analogous compound 6-bromoindole-3-carboxaldehyde: 395.6±22.0 °C) | [3] |
| Solubility | Soluble in organic solvents such as DMF and DMSO (predicted) | |
| XLogP3 | 1.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area | 45.8 Ų | [1] |
Synthesis and Reactivity
The synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can be achieved through a multi-step process, culminating in the formylation of the 6-bromo-1H-pyrrolo[3,2-b]pyridine core. A plausible and widely used method for the introduction of the aldehyde group is the Vilsmeier-Haack reaction.[4][5][6]
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound via Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is based on established procedures for the formylation of similar heterocyclic compounds.[7]
-
Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent, a chloromethyleniminium salt, will be observed.
-
Substrate Addition: Dissolve 6-bromo-1H-pyrrolo[3,2-b]pyridine in DMF and add it dropwise to the Vilsmeier reagent solution, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium hydroxide or sodium bicarbonate to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Reactivity
The chemical reactivity of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is dictated by its three key functional components: the pyrrole ring, the pyridine ring, and the aldehyde group.
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Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines, oximes, and hydrazones. These reactions are instrumental in introducing diverse substituents and building molecular complexity.
-
Bromine Atom: The bromine atom on the pyridine ring is susceptible to nucleophilic substitution and, more importantly, serves as a key site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[8] This allows for the introduction of various aryl, heteroaryl, and alkyl groups, which is a cornerstone of modern drug discovery.
-
Pyrrole NH: The pyrrole nitrogen can be deprotonated with a strong base and subsequently alkylated or acylated, providing another point for structural modification.
Application in Drug Discovery: A Focus on FGFR Inhibition
The 1H-pyrrolo[3,2-b]pyridine scaffold has emerged as a privileged structure in the design of kinase inhibitors, particularly those targeting Fibroblast Growth Factor Receptors (FGFRs).[9] Aberrant FGFR signaling is a known driver in various cancers, making FGFRs attractive therapeutic targets.
FGFR Signaling Pathway and its Role in Cancer
Caption: Simplified overview of the FGFR signaling pathway.
Structure-Activity Relationship (SAR) Insights
Derivatives of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde have been explored as potent FGFR inhibitors. The core scaffold typically acts as a hinge-binder, forming hydrogen bonds with the kinase hinge region. The aldehyde group at the 3-position can be elaborated into various functionalities to interact with other key residues in the ATP-binding pocket. The bromine at the 6-position provides a crucial vector for modification via cross-coupling reactions to explore the solvent-exposed region of the kinase, which can significantly impact potency and selectivity.[10]
Spectroscopic Characterization (Predicted)
While experimental spectra for 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde are not widely published, the following are predicted key spectroscopic features based on its structure and data from analogous compounds.
¹H NMR (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~10.0 | s | -CHO |
| ~8.5 | s | H-2 |
| ~8.3 | d | H-5 |
| ~7.5 | d | H-7 |
| ~12.0 | br s | N-H |
Note: Predicted shifts are in DMSO-d₆.
¹³C NMR (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | C=O |
| ~150 | C-7a |
| ~145 | C-5 |
| ~140 | C-2 |
| ~130 | C-3a |
| ~120 | C-7 |
| ~115 | C-6 |
| ~110 | C-3 |
Note: Predicted shifts are in DMSO-d₆.
Safety and Handling
6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a highly valuable and versatile building block in the field of medicinal chemistry. Its unique structural features and reactivity profile make it an ideal starting material for the synthesis of a wide range of biologically active molecules. The growing body of research highlighting the potential of its derivatives as potent FGFR inhibitors underscores its importance in the development of novel anti-cancer therapies. This technical guide provides a solid foundation of its physicochemical properties, synthesis, and applications, empowering researchers to leverage this key intermediate in their drug discovery endeavors.
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